Home > Products > Screening Compounds P31078 > Met-enkephalin-arg-arg
Met-enkephalin-arg-arg - 76496-10-1

Met-enkephalin-arg-arg

Catalog Number: EVT-299753
CAS Number: 76496-10-1
Molecular Formula: C39H59N13O9S
Molecular Weight: 886 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Met-enkephalin-arginine-arginine is a peptide that belongs to the family of enkephalins, which are endogenous opioid peptides involved in pain modulation and various physiological processes. This compound is derived from the proenkephalin precursor and is characterized by its sequence, which includes the amino acids methionine, glycine, phenylalanine, arginine, and another arginine. Met-enkephalin-arginine-arginine is of particular interest due to its potential therapeutic applications in pain relief and its interactions with opioid receptors.

Source

Met-enkephalin-arginine-arginine is synthesized in the body from the cleavage of proenkephalin, a larger precursor protein. The enzymatic processing of proenkephalin results in several active peptides, including Met-enkephalin and its derivatives like Met-enkephalin-arginine-arginine. These peptides are primarily found in the central nervous system and peripheral tissues, where they play crucial roles in modulating pain and emotional responses.

Classification

Met-enkephalin-arginine-arginine is classified as an endogenous opioid peptide. It acts primarily as an agonist at opioid receptors, specifically the mu-opioid receptor, but may also interact with delta and kappa receptors. Its classification as an opioid peptide places it within a broader category of compounds that have significant implications for pain management and therapeutic interventions.

Synthesis Analysis

Methods

The synthesis of Met-enkephalin-arginine-arginine can be accomplished through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves sequentially adding protected amino acids to a solid resin support.

  1. Preparation: The first amino acid is attached to the resin using a coupling reagent.
  2. Coupling: Subsequent amino acids are added one at a time through deprotection and coupling cycles. The side chain protecting groups are removed selectively to facilitate coupling without undesired reactions.
  3. Cleavage: Once the desired peptide sequence is achieved, the peptide is cleaved from the resin, and all protecting groups are removed in a single step using trifluoroacetic acid or similar reagents.

Recent advancements in synthesis methods focus on minimizing contact between unprotected arginine residues and bases during coupling to enhance yield and purity of arginine-containing peptides .

Technical Details

The synthesis typically employs high-purity amino acids and reagents such as 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. The efficiency of each coupling step is monitored using techniques like high-performance liquid chromatography (HPLC) to ensure high yields of the final product.

Molecular Structure Analysis

Structure

Met-enkephalin-arginine-arginine has a specific sequence that can be represented as:

Tyr Gly Gly Phe Met Arg Arg\text{Tyr Gly Gly Phe Met Arg Arg}

This sequence highlights the presence of two arginine residues at the C-terminal end, which may influence its biological activity compared to other enkephalins.

Data

The molecular weight of Met-enkephalin-arginine-arginine is approximately 1000 Da. Its structure features essential functional groups typical of peptides, including amide bonds between amino acids.

Chemical Reactions Analysis

Reactions

Met-enkephalin-arginine-arginine undergoes various enzymatic reactions in vivo, particularly hydrolysis by peptidases such as neprilysin and puromycin-sensitive aminopeptidase. These enzymes rapidly degrade enkephalins, limiting their duration of action .

Technical Details

Inhibitors targeting these degrading enzymes have been studied to prolong the activity of Met-enkephalin-arginine-arginine. For instance, compounds that inhibit neprilysin can enhance the peptide's antinociceptive effects by preventing its breakdown .

Mechanism of Action

Process

Met-enkephalin-arginine-arginine primarily exerts its effects through interaction with opioid receptors located throughout the central nervous system. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways that lead to analgesic effects.

Data

Research indicates that Met-enkephalin derivatives can modulate pain perception by inhibiting neurotransmitter release in pain pathways, thereby reducing the sensation of pain . The specific binding affinity for mu-opioid receptors contributes significantly to its analgesic properties.

Physical and Chemical Properties Analysis

Physical Properties

Met-enkephalin-arginine-arginine is typically a white to off-white powder when synthesized. It is soluble in water and exhibits stability under physiological conditions but can be sensitive to heat and pH changes.

Chemical Properties

Applications

Scientific Uses

Met-enkephalin-arginine-arginine has potential applications in pharmacology for developing new analgesics that mimic or enhance the effects of endogenous opioids without significant side effects associated with traditional opioid medications. Its role in modulating pain pathways makes it a candidate for research into treatments for chronic pain conditions and other disorders involving dysregulated pain signaling.

Biosynthesis and Precursor Processing Pathways

Proenkephalin A as the Primary Biosynthetic Precursor

Met-enkephalin-Arg-Arg (MERF; Tyr-Gly-Gly-Phe-Met-Arg-Arg) is a heptapeptide derived exclusively from the precursor protein proenkephalin A (PE; 243 amino acids). PE contains four copies of Met-enkephalin (YGGFM) and one copy of Leu-enkephalin (YGGFL), interspersed with dibasic cleavage sites (e.g., Lys-Arg, Arg-Arg). MERF originates from the C-terminal region of PE, specifically at positions 260–266 in bovine PE, flanked by Lys²⁵⁹-Arg²⁶⁰ (N-terminal) and Arg²⁶⁷-Arg²⁶⁸ (C-terminal) residues [1] [3] [9]. The precursor is synthesized in the endoplasmic reticulum of adrenal chromaffin cells and neuronal tissues, where it undergoes packaging into secretory vesicles for proteolytic maturation [5] [7].

Table 1: Proenkephalin A-Derived Opioid Peptides

Peptide ProductSequencePosition in PEBiological Activity
Met-enkephalinYGGFM100–104, 107–111δ-opioid receptor agonist
Leu-enkephalinYGGFL210–214δ-opioid receptor agonist
Met-enkephalin-Arg-Gly-LeuYGGFMRGL186–193Mixed δ/μ-opioid receptor agonist
Met-enkephalin-Arg-ArgYGGFMRR260–266δ-opioid receptor agonist

Enzymatic Cleavage Mechanisms Involving Prohormone Convertases

Cleavage of PE to release MERF is mediated by prohormone convertase 2 (PC2), a calcium-dependent serine endoprotease. PC2 exhibits a strong preference for substrates with P1 (Arg/Lys) and P4 (Arg) basic residues, hydrolyzing the Lys²⁵⁹-Arg²⁶⁰ bond upstream of MERF. Kinetic studies reveal PC2’s specificity constant (kcat/Km) for MERF-containing PE domains reaches 9.4 × 10⁴ M⁻¹s⁻¹, significantly higher than for other PE sites (e.g., 0.24 × 10⁴ M⁻¹s⁻¹ for some domains) [4] [6]. Following endoproteolysis, carboxypeptidase E (CPE) removes C-terminal basic residues (Arg²⁶⁷-Arg²⁶⁸) to yield mature MERF. This two-step mechanism—endoprotease cleavage followed by exopeptidase trimming—is conserved across PE-derived peptides [3] [9].

Table 2: Enzymatic Processing of Proenkephalin A

EnzymeTypeFunction in MERF BiosynthesisKey Specificity Features
Prohormone Convertase 2 (PC2)EndoproteaseCleaves Lys²⁵⁹-Arg²⁶⁰ bondRequires P1 and P4 basic residues
Carboxypeptidase E (CPE)ExopeptidaseRemoves C-terminal Arg²⁶⁷-Arg²⁶⁸Prefers C-terminal basic amino acids
Cathepsin LCysteine proteaseMinor role in chromaffin granulesCleaves dibasic sites at acidic pH

Differential Post-Translational Modifications Across Tissues

Tissue-specific processing dictates MERF’s abundance and bioactivity:

  • Adrenal Medulla: Chromaffin granules exhibit near-complete PE processing, generating high MERF concentrations. PC2 predominates here due to vesicular pH (5.5) and Ca²⁺ levels (~10 mM), optimizing its activity. MERF constitutes ~15–20% of total PE-derived peptides in bovine adrenal extracts [1] [6].
  • Neural Tissues: In the CNS (e.g., striatum, spinal cord), PC1/3 partially compensates for PC2, yielding intermediate PE fragments like the 18.2 kDa peptide (containing MERF). Incomplete processing reduces MERF abundance to <5% of total enkephalins [4] [7].
  • Immune Cells: Leukocytes express PE but lack PC2, producing minimal MERF. Instead, they generate larger intermediates (e.g., MERF-containing 8.6 kDa peptide), limiting bioactive heptapeptide availability [10].

Conformational studies using hydrogen-deuterium exchange mass spectrometry (DXMS) reveal that MERF’s cleavage site domain (PE residues 250–270) exhibits high solvent accessibility (40–50% deuteration at 1 second), facilitating efficient proteolysis compared to less accessible sites (e.g., cleavage site #3: 20% deuteration) [7].

Evolutionary Conservation of Precursor Processing in Vertebrates vs. Invertebrates

MERF’s sequence and processing mechanisms show remarkable evolutionary conservation:

  • Vertebrates: The MERF sequence (YGGFMRR) is invariant in mammals (human, bovine, rodent). Non-mammalian vertebrates exhibit variants: zebrafish PE encodes YGGFMGY, while newt expresses YGGFMRY. Despite substitutions, these retain δ-opioid receptor affinity (Ki = 12–85 nM), indicating functional conservation [2].
  • Invertebrates: Mytilus edulis (bivalve) hemocytes produce an immunoregulatory MERF-like peptide. Its PE-like precursor contains a YGGFMRR sequence, processed by a PC2 homolog, suggesting ancient origins of opioid peptide biosynthesis [10].

Table 3: Evolutionary Variants of MERF-like Peptides

SpeciesPeptide SequenceReceptor AffinityBiological Context
Human/Bovine/RatYGGFMRRδ-opioid (Ki = 8 nM)Neurotransmission, analgesia
Zebrafish (Danio rerio)YGGFMGYδ-opioid (Ki = 85 nM)Locomotor modulation
Newt (Notophthalmus viridescens)YGGFMRYδ-opioid (Ki = 42 nM)Stress response
Tenrec (Echinops telfairi)YGGFMKFδ-opioid (Ki = 76 nM)Immune regulation

Functional assays confirm conserved bioactivity: All variants stimulate G-protein activation (EC50 = 10–100 nM) and δ-opioid receptor internalization, underscoring their roles in pain modulation and immune function across species [2] [10].

Properties

CAS Number

76496-10-1

Product Name

Met-enkephalin-arg-arg

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C39H59N13O9S

Molecular Weight

886 g/mol

InChI

InChI=1S/C39H59N13O9S/c1-62-18-15-28(35(58)50-27(9-5-16-45-38(41)42)34(57)52-29(37(60)61)10-6-17-46-39(43)44)51-36(59)30(20-23-7-3-2-4-8-23)49-32(55)22-47-31(54)21-48-33(56)26(40)19-24-11-13-25(53)14-12-24/h2-4,7-8,11-14,26-30,53H,5-6,9-10,15-22,40H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,41,42,45)(H4,43,44,46)/t26-,27-,28-,29-,30-/m0/s1

InChI Key

ZCQNVHLDWXBGQP-IIZANFQQSA-N

SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Synonyms

6,7-Arg-Met-enkephalin
enkephalin-Met, Arg(6,7)-
enkephalin-Met, arginine(6,7)-
Met-enk-AA
Met-enkephalin, Arg(6,7)-
methionine-enkephalin, Arg(6,7)-

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.